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molecular formula C11H15NO2 B2796823 Methyl 2-(4-aminophenyl)-2-methylpropanoate CAS No. 54815-23-5

Methyl 2-(4-aminophenyl)-2-methylpropanoate

Cat. No. B2796823
M. Wt: 193.246
InChI Key: VQEFHQYENHWZHN-UHFFFAOYSA-N
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Patent
US07935819B2

Procedure details

To a solution of 4.68 g of methyl 2-methyl-2-(4-nitrophenyl)-propanoate in 200 mL of ethanol, under argon, is added 0.5 g of palladium-on-charcoal (10%). The suspension is heated at 55° C. and 28 mL of hydrazine are added dropwise at this same temperature, and heating is continued for 3 hours at 55° C. After cooling, the reaction medium is filtered through Celite and the filtrate is concentrated under reduced pressure to give 4 g of 2-(4-aminophenyl)-2-methylpropionic acid methyl ester in the form of a colourless oil, the characteristics of which are as follows:
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)([CH3:7])[C:3]([O:5][CH3:6])=[O:4].NN>C(O)C.[Pd]>[CH3:6][O:5][C:3](=[O:4])[C:2]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
CC(C(=O)OC)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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